molecular formula C6H6ClNO2S B2986118 2-Chloro-6-(methylsulfonyl)pyridine CAS No. 87512-29-6

2-Chloro-6-(methylsulfonyl)pyridine

Cat. No. B2986118
CAS RN: 87512-29-6
M. Wt: 191.63
InChI Key: LEFPANUISJDYMO-UHFFFAOYSA-N
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Description

“2-Chloro-6-(methylsulfonyl)pyridine” is a chemical compound with the molecular formula C6H6ClNO2S . It has a molecular weight of 191.64 .


Synthesis Analysis

The synthesis of pyridine derivatives, including “2-Chloro-6-(methylsulfonyl)pyridine”, can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(methylsulfonyl)pyridine” includes a pyridine ring with a chlorine atom and a methylsulfonyl group attached at the 2nd and 6th positions, respectively .


Physical And Chemical Properties Analysis

“2-Chloro-6-(methylsulfonyl)pyridine” has a density of 1.4±0.1 g/cm3, a boiling point of 384.3±42.0 °C at 760 mmHg, and a flash point of 186.2±27.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

  • Synthesis of Prazoles : This compound is used in the modified synthesis of prazoles, which are critical in treating gastroesophageal reflux disease (GERD), ulcers, and other gastric acid-related diseases. The process involves N-oxidation of 2,3-lutidine, one-pot synthesis, and chlorination steps, with a focus on green metrics assessment (Gilbile, Bhavani, & Vyas, 2017).

  • Antimicrobial Preservatives : Trichloro- and tetrachloro-4-(methylsulfonyl) pyridines, related compounds, are effective as industrial preservatives due to their wide spectrum of activity against microorganisms. They have applications as mildewcides in exterior paints and preservatives in various products like asphalt, paper, and textiles (Wolf & Bobalek, 1967).

  • Spin-Crossover and Phase Changes in Iron(II) Complexes : The oxidation of related sulfur-substituted pyridine compounds results in iron(II) complexes that exhibit spin-crossover and crystallographic phase changes. This showcases the compound's role in studying magnetic and structural properties (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

  • Antiviral Activity : Related pyridine compounds demonstrate significant antiviral activity against human, simian, and bovine rotaviruses, as well as varied activity against enteroviruses and paramyxoviruses (Kenny et al., 1986).

  • Synthesis of Cyclooxygenase-2 Inhibitors : 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines, a related group of compounds, have been synthesized for inhibiting cyclooxygenase-2, an enzyme involved in inflammation and pain (Friesen et al., 1998).

  • Catalysts in Asymmetric Hydrogenation : Electron-rich 2-substituted-6-(phenylsulfonyl)pyridines, similar to 2-Chloro-6-(methylsulfonyl)pyridine, are used in synthesizing P-chiral pyridyl-dihydrobenzooxaphosphole ligands, which are applied in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes (Qu et al., 2014).

Safety And Hazards

“2-Chloro-6-(methylsulfonyl)pyridine” is labeled with the signal word “Warning” and is associated with hazard statements . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Future Directions

While the future directions for “2-Chloro-6-(methylsulfonyl)pyridine” are not explicitly mentioned in the search results, it is expected that many novel applications of pyridine derivatives will be discovered in the future .

properties

IUPAC Name

2-chloro-6-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFPANUISJDYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(methylsulfonyl)pyridine

Citations

For This Compound
1
Citations
LD Markley, YC Tong, JK Dulworth… - Journal of medicinal …, 1986 - ACS Publications
Phenoxybenzenes and phenoxypyridines were prepared and tested for the effect of substituents on antipicornavirus activity. The most active compound, 2-(3, 4-dichlorophenoxy)-5-…
Number of citations: 68 pubs.acs.org

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